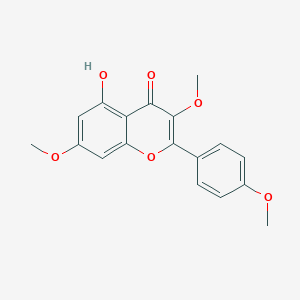

Kaempferol 3,7,4'-trimethyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQWAMGRHJQANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165752 | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-34-7 | |

| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol trimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Kaempferol 3,7,4'-trimethyl ether: A Technical Guide to Its Natural Sources and Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on Kaempferol 3,7,4'-trimethyl ether, a naturally occurring flavonoid. While research has identified several botanical sources of this compound, this document will also highlight the existing gaps in quantitative analysis, detailed experimental protocols, and specific biological activities, offering a clear perspective for future research and development endeavors.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the fern genera Cheilanthes, Notholaena, and Pityrogramma, as well as in the flowering plant genus Siparuna. The following table summarizes the known botanical sources.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Cheilanthes farinosa | Pteridaceae | Not specified | [1] |

| Cheilanthes grisea | Pteridaceae | Not specified | [1] |

| Cheilanthes kaulfussii | Pteridaceae | Not specified | [1] |

| Cheilanthes longissima | Pteridaceae | Not specified | [1] |

| Notholaena bryopoda | Pteridaceae | Not specified | [1] |

| Notholaena limitanea var. mexicana | Pteridaceae | Not specified | [1] |

| Pityrogramma triangularis var. triangularis | Pteridaceae | Not specified | [1] |

| Siparuna gigantotepala | Siparunaceae | Leaves | [2][3][4] |

Note: While these sources have been identified, the current body of scientific literature lacks quantitative data regarding the concentration of this compound within these plants. Further research is required to determine the yield and viability of these sources for extraction and isolation purposes.

Experimental Protocols: A Need for Elucidation

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound are not extensively documented in publicly available scientific literature. However, general methodologies for the extraction of flavonoids from plant materials can be adapted and optimized for this specific compound.

A plausible workflow for the isolation and quantification of this compound is outlined below. It is important to note that this is a generalized protocol and would require optimization for each specific plant matrix.

Biological Activity and Signaling Pathways: An Extrapolation from the Parent Compound

Direct research into the specific biological activities and modulation of signaling pathways by this compound is limited. It has been noted for its antioxidant properties[2][3][4]. However, the extensive research on its parent compound, kaempferol, provides a foundation for potential areas of investigation. Kaempferol is known to modulate a variety of signaling pathways implicated in cancer, inflammation, and other disease processes.

It is hypothesized that this compound may share some of the biological activities of kaempferol, although the methylation of the hydroxyl groups could significantly alter its potency, bioavailability, and specific molecular targets. The following diagrams illustrate key signaling pathways modulated by kaempferol, which could serve as a starting point for investigating the mechanisms of its trimethylated derivative.

Disclaimer: The signaling pathway diagrams are based on the known biological activities of kaempferol, the parent compound of this compound. The specific effects of the trimethylated form on these pathways have not been experimentally validated and require further investigation.

Future Directions and Conclusion

This compound represents a promising natural product for further scientific exploration. The identification of its natural sources is a crucial first step. However, to unlock its full potential for drug development and other applications, future research should focus on:

-

Quantitative Analysis: Determining the concentration of this compound in the identified plant sources to assess their viability for commercial extraction.

-

Protocol Optimization: Developing and publishing detailed, optimized protocols for the efficient extraction, isolation, and purification of this specific compound.

-

Biological Activity Studies: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of this compound, particularly in comparison to its parent compound, kaempferol.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to establish its safety and bioavailability.

This technical guide serves as a foundational resource for the scientific community, summarizing the current knowledge and, more importantly, illuminating the path for future research into the therapeutic potential of this compound.

References

- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flavonoid Glycosides from Siparuna gigantotepala Leaves and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation of Kaempferol 3,7,4'-trimethyl ether from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the isolation of Kaempferol 3,7,4'-trimethyl ether, a naturally occurring methylated flavonoid, from plant sources. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the procedural workflow and putative signaling pathways, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 5-hydroxy-3,7,4'-trimethoxyflavone, is a methylated derivative of the widely studied flavonol, kaempferol. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, often leading to increased bioavailability and specific biological activities. This compound has been identified in various plant species, including Siparuna gigantotepala, Cheilanthes farinosa, and Vitex gardneriana.[1] The isolation and characterization of this compound are crucial for exploring its therapeutic potential. While the biological activities of its parent compound, kaempferol, are well-documented to involve modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, the specific molecular targets of this compound are an active area of investigation.

Plant Sources and Extraction

This compound has been reported in a variety of plant species. The selection of the plant source is a critical first step in the isolation process.

Table 1: Plant Sources of this compound

| Plant Species | Family | Plant Part |

| Siparuna gigantotepala | Siparunaceae | Leaves |

| Cheilanthes farinosa | Pteridaceae | Fronds |

| Vitex gardneriana | Lamiaceae | Leaves |

General Extraction Protocol

The initial step involves the extraction of crude flavonoids from the dried and powdered plant material. Ethanolic or methanolic extraction is commonly employed due to the good solubility of flavonoids in these solvents.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, fronds) at room temperature in the shade. Grind the dried material into a fine powder using a mechanical grinder.

-

Maceration: Soak the powdered plant material in 95% ethanol (or methanol) in a 1:10 (w/v) ratio at room temperature for 48-72 hours with occasional stirring.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the maceration process with the plant residue two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification and Isolation

The crude extract contains a complex mixture of compounds. A multi-step purification process involving solvent partitioning and chromatography is necessary to isolate this compound.

Solvent Partitioning

Solvent partitioning is an effective method to separate compounds based on their polarity.

Experimental Protocol: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude extract in a mixture of methanol and water (e.g., 1:9 v/v).

-

Hexane Partitioning: Partition the aqueous methanol suspension with n-hexane in a separatory funnel to remove nonpolar compounds like fats and waxes. Repeat this step three times.

-

Ethyl Acetate Partitioning: Subsequently, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction will contain flavonoids of intermediate polarity, including methylated kaempferol derivatives. Repeat this step three times.

-

Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Column Chromatography

Column chromatography is a crucial step for the separation of individual flavonoids from the enriched fraction. A combination of different stationary phases, such as silica gel and Sephadex LH-20, is often used.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry of the initial mobile phase (e.g., n-hexane).

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.

Experimental Protocol: Sephadex LH-20 Column Chromatography

-

Column Packing: Swell Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Loading: Dissolve the partially purified fraction from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.

-

Elution: Elute the column with methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify and pool the fractions containing the pure compound.

High-Performance Liquid Chromatography (HPLC)

For final purification and to obtain a high-purity compound, High-Performance Liquid Chromatography (HPLC) is often employed.

Table 2: Representative HPLC Parameters for Flavonoid Purification

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 254 nm and 366 nm |

| Injection Volume | 20 µL |

Characterization

The structure of the isolated compound is confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source, extraction method, and purification strategy. The following table provides a generalized summary of expected yields at different stages of the isolation process, based on typical flavonoid isolation procedures.

Table 3: Estimated Yields at Various Isolation Stages

| Stage | Input | Output | Estimated Yield Range (%) |

| Crude Extraction | Dried Plant Material | Crude Extract | 5 - 15 |

| Solvent Partitioning | Crude Extract | Ethyl Acetate Fraction | 10 - 30 (of crude extract) |

| Column Chromatography | Ethyl Acetate Fraction | Partially Purified Compound | 1 - 5 (of ethyl acetate fraction) |

| Final Purification (HPLC) | Partially Purified Compound | Pure Compound | 50 - 90 (of partially purified compound) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from a plant source.

Putative Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, it is hypothesized to share some mechanisms with its parent compound, kaempferol. The following diagram illustrates the putative inhibition of the PI3K/Akt signaling pathway, a common target for kaempferol.

Conclusion

This technical guide provides a comprehensive framework for the isolation of this compound from plant sources. The successful implementation of these protocols will enable researchers to obtain a high-purity compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided workflow and putative signaling pathway diagrams serve as valuable visual aids for understanding the key processes involved. Further research is warranted to fully elucidate the specific biological activities and molecular mechanisms of this promising natural product.

References

An In-depth Technical Guide to the Biosynthesis of Kaempferol 3,7,4'-trimethyl ether

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Kaempferol, a ubiquitous natural flavonol, and its O-methylated derivatives have garnered significant attention for their diverse pharmacological activities and improved bioavailability. Methylation, a critical modification in flavonoid biosynthesis, enhances the lipophilicity and metabolic stability of these compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to Kaempferol 3,7,4'-trimethyl ether, detailing the enzymatic steps from the precursor molecule to the final methylated product. It includes a summary of relevant quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and experimental processes.

The Core Biosynthetic Pathway: From Phenylalanine to Kaempferol

The biosynthesis of all flavonoids begins with the phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA.[1][2] This serves as the primary entry point for the production of a vast array of secondary metabolites.

The key enzymatic steps to produce the kaempferol backbone are as follows[2]:

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into naringenin, a key flavanone intermediate.

-

Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the C-3 position of naringenin to produce dihydrokaempferol.[3]

-

Flavonol Synthase (FLS): Catalyzes the desaturation of the C2-C3 bond in dihydrokaempferol to form the flavonol kaempferol.[2][3]

Regiospecific O-Methylation of Kaempferol

The conversion of the kaempferol aglycone to this compound is accomplished through sequential methylation reactions. These reactions are catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4][5] These enzymes exhibit high regiospecificity, transferring a methyl group from the donor molecule SAM to a specific hydroxyl group on the flavonoid backbone.[4]

The biosynthesis of this compound requires three distinct methylation events at the 3, 7, and 4' positions. While the exact sequence can vary between plant species depending on enzyme availability and substrate affinity, the process involves three types of OMTs:

-

Flavonol 3-O-methyltransferase (F3OMT): Methylates the hydroxyl group at the C-3 position.

-

Flavonoid 7-O-methyltransferase (F7OMT): Methylates the hydroxyl group at the C-7 position.[4]

-

Flavonoid 4'-O-methyltransferase (F4'OMT): Methylates the hydroxyl group at the C-4' position of the B-ring, converting kaempferol to kaempferide.[6][7]

The overall transformation proceeds as follows: Kaempferol + 3 SAM → this compound + 3 S-adenosyl-L-homocysteine

Below is a DOT language script visualizing this multi-step biosynthetic pathway.

References

- 1. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competition between anthocyanin and kaempferol glycosides biosynthesis affects pollen tube growth and seed set of Malus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kaempferol 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. ZFIN GO: Molecular Function: kaempferol 4'-O-methyltransferase activity [zfin.org]

Chemical structure and properties of Kaempferol 3,7,4'-trimethyl ether.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3,7,4'-trimethyl ether, a naturally occurring methylated flavonoid, is a derivative of the widely studied flavonol, kaempferol. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its synthesis, isolation, and biological evaluation, alongside a summary of its quantitative data. Furthermore, this guide elucidates the compound's interaction with key cellular signaling pathways, offering insights into its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is structurally characterized by a flavonoid backbone with methoxy groups at positions 3, 7, and 4' and a hydroxyl group at position 5.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[1] |

| Synonyms | Kaempferol-3,7,4'-trimethylether, 5-Hydroxy-3,7,4'-trimethoxyflavone, Ermanin |

| CAS Number | 15486-34-7[1] |

| Molecular Formula | C₁₈H₁₆O₆[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3O)OC)OC[1] |

| InChI Key | WSQWAMGRHJQANC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 328.32 g/mol | [2] |

| Appearance | Yellow powder/solid | [2][3] |

| Melting Point | 157-158 °C | ChemicalBook |

| Boiling Point (Predicted) | 549.0 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Soluble in DMSO (11 mg/mL) | [3] |

Spectral Data

Table 3: Spectral Data of Kaempferol (Parent Compound)

| Technique | Key Data |

| UV-Vis (Methanol) | λmax: 266 nm, 366 nm |

| IR (KBr) | ~3427 cm⁻¹ (O-H), ~1613 cm⁻¹ (C=O) |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ 12.49 (s, 1H, 5-OH), 8.05 (d, J=8.8 Hz, 2H, H-2',6'), 6.93 (d, J=8.8 Hz, 2H, H-3',5'), 6.48 (d, J=1.9 Hz, 1H, H-8), 6.19 (d, J=1.9 Hz, 1H, H-6) |

| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ 176.4 (C-4), 164.4 (C-7), 161.2 (C-5), 159.9 (C-4'), 156.7 (C-9), 147.3 (C-2), 136.2 (C-3), 129.9 (C-2',6'), 122.3 (C-1'), 115.9 (C-3',5'), 103.6 (C-10), 98.7 (C-6), 93.9 (C-8) |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 285.04 |

Biological Activities and Signaling Pathways

This compound is a flavonol aglycone that has been isolated from plants such as Siparuna gigantotepala and is known to possess antioxidant activity.[4][5] Its biological activities are largely inferred from its parent compound, kaempferol, which exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The methylation of hydroxyl groups can enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability and efficacy.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol are well-documented and are primarily attributed to its ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound shares these mechanisms of action.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Kaempferol has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. The three main MAPK families are ERK, JNK, and p38. Kaempferol has been demonstrated to inhibit the phosphorylation of these kinases, thereby downregulating the expression of downstream inflammatory mediators.

References

Spectroscopic and Structural Elucidation of Kaempferol 3,7,4'-trimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kaempferol 3,7,4'-trimethyl ether (also known as 5-hydroxy-3,7,4'-trimethoxyflavone). This methylated flavonoid, a derivative of the widely studied kaempferol, is of significant interest for its potential pharmacological activities. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for these analyses, and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data

The structural confirmation of this compound is achieved through the combined use of ¹H NMR, ¹³C NMR, and mass spectrometry. The data presented below has been compiled from literature sources detailing the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.75 | s | - | 5-OH |

| 8.05 | d | 8.9 | H-2', H-6' |

| 7.00 | d | 8.9 | H-3', H-5' |

| 6.45 | d | 2.2 | H-8 |

| 6.35 | d | 2.2 | H-6 |

| 3.88 | s | - | 4'-OCH₃ |

| 3.86 | s | - | 7-OCH₃ |

| 3.80 | s | - | 3-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 179.0 | C-4 |

| 165.5 | C-7 |

| 162.0 | C-5 |

| 161.5 | C-4' |

| 158.0 | C-9 |

| 155.5 | C-2 |

| 138.5 | C-3 |

| 130.5 | C-2', C-6' |

| 123.0 | C-1' |

| 114.0 | C-3', C-5' |

| 106.5 | C-10 |

| 98.0 | C-6 |

| 92.5 | C-8 |

| 60.0 | 3-OCH₃ |

| 56.0 | 7-OCH₃ |

| 55.5 | 4'-OCH₃ |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 328.09 | [M]⁺ (Molecular Ion) |

| 313.07 | [M - CH₃]⁺ |

| 285.08 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following protocols are representative of the methods used to obtain the spectroscopic data for flavonoid compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz). For the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Agilent Technologies LC/MSD Trap SL system with an electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer via direct infusion or after separation by high-performance liquid chromatography (HPLC). The mass spectrometer is operated in positive ion mode, and the data is collected over a mass range of m/z 50-500. The capillary voltage is maintained at 3.5 kV, and the fragmentor voltage is set to 140 V. Nitrogen is used as the drying gas at a flow rate of 10 L/min and a temperature of 350°C.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a flavonoid compound.

The Biological Virtuosity of Methylated Flavonoids: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated flavonoids, a significant subclass of flavonoid compounds, are emerging as potent bioactive molecules with a diverse range of therapeutic applications. Their enhanced metabolic stability and bioavailability, conferred by the presence of methyl groups, distinguish them from their hydroxylated counterparts and position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core biological activities of methylated flavonoids, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, as well as their potential in managing metabolic syndrome. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and application in the scientific community.

Introduction

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants. For decades, they have been the subject of intense research due to their well-documented antioxidant properties and potential health benefits. However, the therapeutic efficacy of many naturally occurring flavonoids is often limited by their poor oral bioavailability and rapid metabolism. Methylation of the flavonoid structure has been identified as a key natural and synthetic modification that significantly enhances their pharmacokinetic profile. This modification increases lipophilicity, facilitating absorption across biological membranes, and protects the molecule from extensive first-pass metabolism, leading to higher and more sustained plasma concentrations. This guide delves into the multifaceted biological activities of these modified flavonoids, providing the technical details necessary for their study and exploitation.

Anticancer Activities

Methylated flavonoids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Action

The anticancer effects of methylated flavonoids are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, they have been shown to interact with the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are frequently dysregulated in cancer.[1][2] Furthermore, methylated flavonoids can influence the expression and activity of proteins involved in cell cycle regulation and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and caspases. Some methylated flavonoids also exhibit inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various methylated flavonoids against different cancer cell lines have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

| Methylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dimethoxyflavone | SCC-9 | 5-8 | [4] |

| 5,7,4'-Trimethoxyflavone | SCC-9 | 5-8 | [4] |

| Isorhamnetin | Colorectal Cancer Cells | - | [1] |

| Isorhamnetin | Breast Cancer Cells | - | [1] |

Note: Specific IC50 values for Isorhamnetin were not explicitly stated in the provided search results, but its inhibitory action on the PI3K/Akt/mTOR pathway in these cancers was highlighted.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Methylated flavonoid stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the methylated flavonoid in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/Akt signaling pathway by methylated flavonoids.

Anti-inflammatory Activities

Methylated flavonoids exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Mechanisms of Action

The anti-inflammatory effects of methylated flavonoids are largely attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. They achieve this by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A crucial mechanism underlying these effects is the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][5]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of methylated flavonoids can be assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

| Methylated Flavonoid | Cell Line | Assay | Result | Reference |

| Fisetin | RAW264.7 | NO Production | 52% inhibition at 20 µM | [5] |

Note: While fisetin is a flavonol, the study indicates it is metabolized into methylated products, suggesting the activity may be, in part, due to its methylated forms.

Experimental Protocol: Nitric Oxide Assay

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Methylated flavonoid stock solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the methylated flavonoid for a specific period (e.g., 1-2 hours) before inducing inflammation.

-

Inflammatory Stimulation: Add LPS to the wells (except for the negative control) to stimulate nitric oxide production.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-treated control.

Signaling Pathway Visualization

Caption: Inhibition of the MAPK signaling cascade by methylated flavonoids.

Neuroprotective Activities

Methylated flavonoids have shown promise in protecting neuronal cells from damage and degeneration, suggesting their potential in the management of neurodegenerative diseases.

Mechanisms of Action

The neuroprotective effects of flavonoids, including their methylated derivatives, are multifaceted. They can mitigate oxidative stress, a key contributor to neuronal damage, by scavenging reactive oxygen species (ROS). Additionally, they can modulate signaling pathways involved in neuronal survival and apoptosis. Some flavonoids have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is relevant in the context of Alzheimer's disease.[2][6]

Quantitative Data: In Vitro Neuroprotection

The neuroprotective potential of flavonoids has been evaluated in various in vitro models.

| Flavonoid | Assay | IC50 (µM) | Reference |

| Quercetin | AChE Inhibition | 35.5 | [2] |

| Kaempferol-3-O-rutinoside | AChE Inhibition | 50.4 | [2] |

| Kaempferol-3-O-glucoside | AChE Inhibition | 80.4 | [2] |

Note: These are examples of related flavonoids; more research is needed to establish a comprehensive database of IC50 values specifically for methylated flavonoids in neuroprotection assays.

Experimental Protocol: Neuroprotective Assay Against H2O2-Induced Cytotoxicity

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Complete cell culture medium

-

Methylated flavonoid stock solution

-

Hydrogen peroxide (H2O2) solution

-

MTT assay reagents (as described in section 2.3)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the methylated flavonoid for a specified duration (e.g., 24 hours).

-

Oxidative Stress Induction: Induce oxidative stress by adding a cytotoxic concentration of H2O2 to the wells (except for the negative control).

-

Incubation: Incubate the plate for a further period (e.g., 24 hours).

-

Cell Viability Assessment: Perform the MTT assay as described in section 2.3 to determine the percentage of viable cells.

-

Data Analysis: Compare the viability of cells treated with the methylated flavonoid and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Workflow Visualization

Caption: Workflow for evaluating the neuroprotective effects of methylated flavonoids.

Antimicrobial Activities

Methylated flavonoids have emerged as a promising class of natural antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.

Mechanisms of Action

The antimicrobial mechanisms of flavonoids are diverse and can include the disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with bacterial energy metabolism. The lipophilic nature of methylated flavonoids may enhance their ability to interact with and disrupt the bacterial cell membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of methylated flavonoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Flavonoid Subclass | Bacteria | MIC Range (µg/mL) | Reference |

| Chalcones | Staphylococcus aureus | 31.25 - 125 | [6][7] |

| Flavanones | Gram-negative bacteria | 0.25 - 4 | [7] |

| Prenylated Chalcones | Staphylococcus aureus | 0.3 - 39.1 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Methylated flavonoid stock solution

-

96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the methylated flavonoid in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the methylated flavonoid at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Effects on Metabolic Syndrome

Emerging evidence suggests that flavonoids, including their methylated forms, may have beneficial effects on components of the metabolic syndrome, such as obesity, dyslipidemia, and insulin resistance.

Mechanisms of Action

Flavonoids are thought to influence metabolic health through several mechanisms, including the modulation of lipid metabolism, improvement of insulin sensitivity, and reduction of inflammation and oxidative stress. For instance, some flavonoids can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8]

Experimental Protocol: In Vivo Assessment in a High-Fat Diet-Induced Obesity Model

Animal models are crucial for investigating the effects of compounds on metabolic syndrome.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Standard chow diet

-

High-fat diet (HFD)

-

Methylated flavonoid

-

Equipment for measuring body weight, food intake, and relevant blood biochemical parameters (e.g., glucose, insulin, lipids)

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions.

-

Induction of Obesity: Feed the animals a high-fat diet for a specified period to induce obesity and other metabolic abnormalities. A control group will receive a standard chow diet.

-

Compound Administration: Divide the HFD-fed animals into groups and administer the methylated flavonoid at different doses (e.g., via oral gavage) for a defined treatment period. One HFD group will receive the vehicle as a control.

-

Monitoring: Throughout the study, monitor body weight, food intake, and other relevant parameters.

-

Terminal Procedures: At the end of the study, collect blood samples for the analysis of glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue can be collected for further analysis (e.g., histology, gene expression).

-

Data Analysis: Compare the metabolic parameters between the different treatment groups to evaluate the effects of the methylated flavonoid.

Conclusion

Methylated flavonoids represent a highly promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their enhanced bioavailability and metabolic stability overcome key limitations of their unmethylated precursors, making them attractive candidates for the development of novel pharmaceuticals and nutraceuticals. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and medicinal chemistry, fostering further investigation into the remarkable biological activities of methylated flavonoids. The continued exploration of their mechanisms of action and in vivo efficacy will undoubtedly pave the way for their translation into clinical applications for a variety of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the Treatment with Flavonoids on Metabolic Syndrome Components in Humans: A Systematic Review Focusing on Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the Treatment with Flavonoids on Metabolic Syndrome Components in Humans: A Systematic Review Focusing on Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Potential of Kaempferol Derivatives: A Technical Guide for Drug Discovery and Development

December 16, 2025

Executive Summary

Kaempferol, a naturally occurring flavonoid found in a wide variety of plants, and its derivatives have emerged as promising candidates for the development of novel therapeutics. Possessing a core diphenylpropane (C6-C3-C6) structure, these compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, antidiabetic, antiviral, and cardioprotective effects. This technical guide provides an in-depth overview of the pharmacological potential of kaempferol derivatives, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the core signaling pathways through which these compounds exert their effects. The multifaceted nature of kaempferol derivatives underscores their potential to address a wide range of human diseases, making them a compelling area for further investigation and clinical translation.

Introduction

Kaempferol and its glycosidic derivatives are ubiquitously distributed in the plant kingdom, found in common dietary sources such as kale, beans, tea, spinach, and broccoli. The fundamental kaempferol structure features hydroxyl groups at positions 3, 5, 7, and 4', which are often glycosylated to form a diverse array of derivatives. These structural modifications significantly influence their bioavailability and biological activity. The growing body of scientific evidence highlights the potential of these natural compounds to modulate key cellular processes involved in the pathogenesis of numerous chronic and infectious diseases. This guide aims to consolidate the current knowledge on the pharmacological activities of kaempferol derivatives, providing a data-driven resource to support ongoing research and development efforts.

Pharmacological Activities of Kaempferol Derivatives

The therapeutic potential of kaempferol and its derivatives stems from their ability to interact with a multitude of molecular targets, leading to a wide spectrum of biological effects. This section summarizes the key pharmacological activities supported by quantitative data from preclinical studies.

Anticancer Activity

Kaempferol and its derivatives have demonstrated significant anticancer properties across various cancer cell lines. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1]

| Compound | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |

| Kaempferol | MDA-MB-231 (Breast) | Cytotoxicity | 43.86 (24h) | [1] |

| Kaempferol | MDA-MB-468 (Breast) | Cytotoxicity | 48.47 (24h) | [1] |

| Kaempferol | HepG2 (Liver) | Antiproliferation | 30.92 | [2] |

| Kaempferol | CT26 (Colon) | Antiproliferation | 88.02 | [2] |

| Kaempferol | B16F1 (Melanoma) | Antiproliferation | 70.67 | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Kaempferol derivatives exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

| Compound | Assay | Model | Inhibition/Effect | Reference |

| Kaempferol | T cell proliferation | Concanavalin A-induced | 53.62% inhibition (100 µM, 24h) | [3] |

| Kaempferol-7-O-glucoside | T cell proliferation | Concanavalin A-induced | 25.5% inhibition (24h) | [3] |

| Acylated Kaempferol Glucopyranoside | Nitric Oxide Production | RAW 264.7 cells | 62.95% decrease (1 mg/ml) | [4] |

Antioxidant Activity

The antioxidant properties of kaempferol derivatives are crucial to their protective effects against cellular damage induced by oxidative stress.

| Compound | Assay | IC50 Value | Reference |

| Kaempferol | DPPH Radical Scavenging | - | [2] |

| Kaempferol | ABTS Radical Scavenging | - | [2] |

Neuroprotective Activity

Kaempferol derivatives have shown promise in protecting neurons from damage, a critical aspect in the context of neurodegenerative diseases.

| Compound | Model | Neurotoxicant | Effect | Concentration | Reference |

| α-Rhamnoisorobin | SH-SY5Y cells | H2O2 | Cytoprotection | 1-10 µM | [5] |

| α-Rhamnoisorobin | SH-SY5Y cells | 6-OHDA | Neuroprotection | 1-10 µM | [5] |

| Kaempferitrin | SH-SY5Y cells | H2O2 & 6-OHDA | Neuroprotection | 50 µM | [5] |

| Kaempferide | PC-12 & SHSY5Y cells | - | Inhibition of apoptosis | - |

Antidiabetic Activity

Kaempferol and its derivatives have been investigated for their potential to manage diabetes through various mechanisms, including the inhibition of carbohydrate-metabolizing enzymes and improvement of insulin sensitivity.[6][7][8]

| Compound | Target/Model | Effect | Quantitative Data | Reference |

| Kaempferol | α-Amylase | Inhibition | 37.43 ± 0.42% | [8] |

| Kaempferol | STZ-NA-induced diabetic mice | Reduced blood glucose | Significant (p < 0.001) | [8] |

| Kaempferol Glycosides | High-fat-diet mice | Reduced fasting blood glucose | - | [6] |

Antiviral Activity

Several kaempferol derivatives have been identified as potent inhibitors of various viruses.[9]

| Compound | Virus | Target | IC50 Value (µM) | Reference |

| Juglanin | Coronavirus | 3a channel protein | 2.3 | [10] |

| Kaempferol | SARS-CoV-2 | 3CLpro | ~88% inhibition at 125 µM | [11] |

| Quercetin-7-O-glucoside | Influenza A and B | Viral RNA polymerase | 3.10 - 8.19 µg/mL | [11] |

Cardioprotective Activity

Kaempferol derivatives have demonstrated the ability to protect the heart from injury through antioxidant and anti-inflammatory mechanisms.[12][13][14]

| Compound | Model | Effect | Quantitative Data | Reference |

| Kaempferol | Ischemia/Reperfusion in rats | Improved cardiac function | Significant recovery of LVDP and ±dp/dt max | [15] |

| Kaempferol | Ischemia/Reperfusion in rats | Reduced infarct size | Significant reduction | [14] |

| Kaempferol | 5-Fluorouracil-induced cardiotoxicity in rats | Increased hemoglobin levels | Significant (p < 0.05 at 1 mg/kg) | [12] |

Key Signaling Pathways Modulated by Kaempferol Derivatives

The pharmacological effects of kaempferol derivatives are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new drugs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Kaempferol and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[16] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Kaempferol has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[17][18]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth and proliferation. Constitutive activation of STAT3 is common in many cancers. Kaempferol has been shown to inhibit the phosphorylation and nuclear translocation of STAT3.[19]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1). Kaempferol can activate the Nrf2/HO-1 pathway, thereby protecting cells from oxidative damage.[20][21]

Experimental Protocols

The evaluation of the pharmacological potential of kaempferol derivatives relies on a variety of standardized in vitro and in vivo experimental models. This section provides an overview of the methodologies for key assays.

In Vitro Assays

This assay is a standard and rapid method to screen the antioxidant activity of compounds.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the kaempferol derivative and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test sample and standard.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the kaempferol derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

In Vivo Models

This is a widely used and reproducible model of acute inflammation.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).

-

Procedure:

-

Acclimatize animals (typically rats or mice) to the experimental conditions.

-

Administer the kaempferol derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection at a predetermined time before carrageenan injection.

-

Measure the initial paw volume of the animals using a plethysmometer.

-

Inject a solution of carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle-treated).

-

The MCAO model is a widely used animal model of focal cerebral ischemia that mimics human stroke.

-

Principle: A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to a reproducible ischemic infarct in the brain. Reperfusion is achieved by withdrawing the filament after a specific period of occlusion.

-

Procedure:

-

Anesthetize the animal (typically a rat or mouse).

-

Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA distally and place a temporary ligature around the CCA.

-

Insert a coated nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the MCA.

-

After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.

-

Close the incision and allow the animal to recover.

-

Assess neurological deficits at various time points post-surgery.

-

After a specific survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed for infarct volume analysis, typically using TTC staining. The neuroprotective effect of the kaempferol derivative, administered before, during, or after ischemia, is evaluated by the reduction in infarct volume and improvement in neurological scores compared to a vehicle-treated group.[22][23]

-

Conclusion and Future Directions

Kaempferol and its derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential across a spectrum of diseases. Their ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, STAT3, and Nrf2/HO-1, provides a molecular basis for their observed anticancer, anti-inflammatory, antioxidant, neuroprotective, antidiabetic, antiviral, and cardioprotective activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising field.

Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to optimize the pharmacological properties of kaempferol derivatives, including their potency, selectivity, and pharmacokinetic profiles. Secondly, the development of advanced drug delivery systems is crucial to overcome the challenges of low bioavailability associated with many flavonoids. Finally, well-designed clinical trials are essential to translate the promising preclinical findings into effective therapies for human diseases. The continued exploration of kaempferol derivatives holds great promise for the discovery of novel, safe, and effective treatments for a wide range of debilitating conditions.

References

- 1. Polyphenols as Antiviral Agents: Their Potential Against a Range of Virus Types [mdpi.com]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The anti-obesity and anti-diabetic effects of kaempferol glycosides from unripe soybean leaves in high-fat-diet mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Kaempferol Derivatives as Antiviral Drugs against the 3a Channel Protein of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protective Effect of Kaempferol and Its Nanoparticles on 5-Fluorouracil-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardioprotective Properties of Kaempferol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective Effects of Kaempferol against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart via Antioxidant Activity and Inhibition of Glycogen Synthase Kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effects of Kaempferol against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart via Antioxidant Activity and Inhibition of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]

- 19. STAT3 and NF-κB are common targets for kaempferol-mediated attenuation of COX-2 expression in IL-6-induced macrophages and carrageenan-induced mouse paw edema - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kaempferol prevents acetaminophen-induced liver injury by suppressing hepatocyte ferroptosis via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

Methodological & Application

Application Note: HPLC Method Development for the Analysis of Kaempferol 3,7,4'-trimethyl ether

Abstract

This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Kaempferol 3,7,4'-trimethyl ether, a methylated flavonoid with potential pharmacological activities.[1][2][3] The method utilizes a C18 column with a gradient elution of acetonitrile and acidified water, and UV detection. This method is suitable for the quantification of this compound in various samples, including plant extracts and in-process drug development samples. The method was developed based on established protocols for flavonoid analysis and validated for its linearity, accuracy, precision, and sensitivity.[4][5]

Introduction

This compound is a naturally occurring flavonoid found in various plant species.[1][2][3] Flavonoids are a class of polyphenolic compounds known for their antioxidant and other health-beneficial properties.[4] The methylation of the hydroxyl groups on the kaempferol backbone, as in this compound, can alter its physicochemical properties, such as hydrophobicity and stability, potentially affecting its bioavailability and biological activity.[1] Therefore, a reliable analytical method is crucial for its accurate quantification in research and drug development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity.[4][6] This application note provides a detailed protocol for an HPLC method suitable for the routine analysis of this compound.

Experimental

2.1. Instrumentation and Chemicals

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) was used.[7]

-

Chromatographic Column: A Zorbax SB-C18 column (4.6 mm x 150 mm, 3.5 µm particle size) was employed for separation.[7]

-

Chemicals and Reagents:

-

This compound standard (purity ≥98%) was obtained from a commercial source.

-

Acetonitrile (HPLC grade) and Methanol (HPLC grade) were purchased from a reputable supplier.

-

Formic acid (analytical grade) was used to acidify the mobile phase.

-

Ultrapure water was used for the preparation of all aqueous solutions.

-

2.2. Chromatographic Conditions

The separation was achieved using a gradient elution with the following parameters:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % A % B 0 60 40 15 40 60 20 40 60 25 60 40 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

2.3. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing and dissolving the standard in methanol.[4][9] Working standard solutions of various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) were prepared by serial dilution of the stock solution with the mobile phase.[5]

2.4. Sample Preparation

For plant material, a representative sample should be ground into a fine powder. A known amount of the powder is then extracted with methanol using sonication or maceration.[4] The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

3.1. Method Validation Summary

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

Data Presentation

| Parameter | Result |

| Retention Time (min) | Approximately 12.5 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Precision (RSD %) | |

| - Intra-day | < 1.5% |

| - Inter-day | < 2.0% |

3.2. Physicochemical Properties of this compound

-

Molecular Formula: C₁₈H₁₆O₆[1]

-

Molecular Weight: 328.32 g/mol [1]

-

Appearance: Expected to be a powder.[1]

-

Solubility: Soluble in DMSO and likely in methanol and other organic solvents.[3][10]

Experimental Protocols

4.1. Protocol for Preparation of Mobile Phase

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask. Make up to the mark with ultrapure water and mix well.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Degas both mobile phases for at least 15 minutes using a sonicator or vacuum filtration before use.

4.2. Protocol for Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.

-

Add a small amount of methanol to dissolve the standard.

-

Make up to the mark with methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

4.3. Protocol for Sample Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each injection, run the gradient program as described in the chromatographic conditions.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is simple, accurate, and reliable for the quantitative analysis of this compound. The method can be effectively used for the quality control of raw materials, stability studies of formulations, and in various research applications involving this compound.

References

- 1. Kaempferol-3,7,4'-trimethyl ether | CymitQuimica [cymitquimica.com]

- 2. KAEMPFEROL-3,7,4'-TRIMETHYL ETHER | 15486-34-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ijariie.com [ijariie.com]

- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. UV-Vis Spectrum of Kaempferol | SIELC Technologies [sielc.com]

- 9. ijpsr.com [ijpsr.com]

- 10. This compound | NO Synthase | TargetMol [targetmol.com]

Application Notes and Protocols for In Vitro Bioactivity Testing of Kaempferol 3,7,4'-trimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3,7,4'-trimethyl ether is a methylated derivative of kaempferol, a naturally occurring flavonol found in many plants. While kaempferol itself is extensively studied for its anticancer, anti-inflammatory, and antioxidant properties, research on its methylated forms is emerging. Methylation can significantly alter the bioavailability and biological activity of flavonoids.[1] These application notes provide a guide to the in vitro testing of this compound, with a focus on its potential anticancer and anti-inflammatory effects. Due to the limited specific data on this particular trimethylated form, some protocols and data are based on the parent compound, kaempferol, and other related methylated flavonoids, serving as a foundational framework for investigation.

Key Applications

-

Anticancer Activity Screening: Assessing the cytotoxic and anti-proliferative effects on various cancer cell lines.

-

Anti-inflammatory Potential Evaluation: Investigating the inhibition of inflammatory mediators and pathways in relevant cell models.

-

Antioxidant Capacity Determination: Measuring the radical scavenging and antioxidant enzyme-inducing activities.

-

Mechanism of Action Studies: Elucidating the signaling pathways modulated by the compound.

I. Anticancer Activity Assays

This compound has demonstrated selective cytotoxic activities against various cancer cell lines.[2] In vitro assays are crucial to quantify this activity and understand the underlying mechanisms.

Data Presentation: Cytotoxicity of Kaempferol and its Derivatives

The following table summarizes representative IC50 values for the parent compound, kaempferol, in various cancer cell lines. This data serves as a benchmark for designing experiments with this compound.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | Kaempferol | 30 - 132 | 24 - 72 |

| MDA-MB-231 | Breast Cancer | Kaempferol | 24.85 | 72 |

| A549 | Lung Cancer | Kaempferol | 50 - 100 | 24 - 48 |

| HepG2 | Liver Cancer | Kaempferol | 50 - 100 | 24 - 72 |

| HT-29 | Colon Cancer | Kaempferol | 100 | 48 |

| OVCAR-3 | Ovarian Cancer | Kaempferol | 50 | Not Specified |

Note: This data is for the parent compound, kaempferol, and is intended to guide initial dose-response studies for this compound.

Experimental Protocols

1. Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of mitochondria.

-

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.